molecular formula C24H18ClN3O5 B2964985 (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 380562-55-0

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No. B2964985
CAS RN: 380562-55-0
M. Wt: 463.87
InChI Key: RPEZBOLJECQCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The compound could undergo various reactions depending on the conditions. For example, the cyano group could be hydrolyzed to form a carboxylic acid. The amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity and the presence of hydrogen bonding sites. Its melting and boiling points would be influenced by the strength of its intermolecular forces .

Scientific Research Applications

Synthesis and Photoluminescence Properties

The compound (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is related to π-extended fluorene derivatives, which have been explored for their photoluminescence properties. Such compounds, excluding those with nitro groups, generally exhibit high fluorescence quantum yields. The presence of nitro groups can impact fluorescence, leading to unique solvatochromic behaviors, with emission colors ranging from green to orange depending on the solvent. This property makes these compounds interesting for applications in fluorescence-based technologies and materials science (Kotaka, Konishi, & Mizuno, 2010).

Characterization and Crystal Structure

Compounds with structural similarities to (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide have been synthesized and characterized, revealing insights into their crystal structures. Such studies contribute to a deeper understanding of molecular conformations and intermolecular interactions, which are crucial for predicting material properties and behaviors. The cyclohexane ring's chair conformation and the stabilization of molecular conformation through intramolecular hydrogen bonds are significant findings from these studies (Özer, Arslan, VanDerveer, & Külcü, 2009).

Corrosion Inhibition Studies

Research has also delved into the corrosion inhibition capabilities of benzamide derivatives, which share functional groups with the compound . The presence of electron-withdrawing and electron-donating substituents, such as nitro and methoxy groups, respectively, has been shown to influence the efficiency of corrosion inhibition. These findings are crucial for applications in materials science, especially in developing protective coatings and inhibitors for metals (Mishra et al., 2018).

properties

IUPAC Name

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O5/c1-32-23-13-19(28(30)31)10-11-21(23)27-24(29)18(14-26)12-16-6-3-5-9-22(16)33-15-17-7-2-4-8-20(17)25/h2-13H,15H2,1H3,(H,27,29)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEZBOLJECQCCK-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.